molecular formula C7H16ClNO B2734617 (1R,2S)-2-methoxycyclohexanamine;hydrochloride CAS No. 200352-20-1

(1R,2S)-2-methoxycyclohexanamine;hydrochloride

Cat. No. B2734617
CAS RN: 200352-20-1
M. Wt: 165.66
InChI Key: IFYWPFJJXZHMCZ-HHQFNNIRSA-N
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Description

“(1R,2S)-2-methoxycyclohexanamine;hydrochloride” is a compound that belongs to the class of organic compounds known as cyclohexanamines . These are compounds containing a cyclohexane moiety that carries an amine group . The (1R,2S) prefix indicates the absolute configuration of the molecule, which is determined by the Cahn-Ingold-Prelog priority rules .


Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-methoxycyclohexanamine;hydrochloride” can be determined using techniques such as X-ray diffraction analysis . The (1R,2S) prefix in the name of the compound indicates its absolute configuration, which is determined by the Cahn-Ingold-Prelog priority rules .

Scientific Research Applications

Analytical and Pharmacological Characterization

  • From the Street to the Laboratory : A study provided analytical profiles of psychoactive arylcyclohexylamines, which are often advertised as "research chemicals". These compounds, including 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone (methoxetamine), were characterized by various analytical techniques. The research developed a robust method for their qualitative and quantitative analysis in biological fluids, highlighting the importance of these compounds in forensic toxicology and pharmacology (De Paoli et al., 2013).

  • Antidepressant Biochemical Profile : Another significant application is demonstrated by the novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative, exhibiting a neurochemical profile predictive of antidepressant activity. This compound inhibited rat brain imipramine receptor binding and synaptosomal monoamine uptake, suggesting its potential as a lead compound in the development of new antidepressant drugs (Muth et al., 1986).

Metabolic and Toxicological Detection

  • Designer Drugs Metabolism and Detection : Research into N-(1-phenylcyclohexyl)-2-methoxyethanamine (PCMEA) and related compounds has revealed their metabolism pathways, including N-dealkylation and hydroxylation of the cyclohexyl ring. These findings are crucial for developing detection methods for these substances in biological specimens, aiding in toxicological analysis and drug monitoring (Sauer et al., 2008).

Synthesis and Analytical Characterization

  • Syntheses and Characterization of Arylcyclohexylamines : The synthesis and characterization of N-alkyl-arylcyclohexylamines address the challenge of identifying new psychoactive substances that emerge as "research chemicals". This research aids in the forensic identification and pharmacological study of ketamine-like dissociative substances, which are believed to act predominantly via NMDA receptor antagonism (Wallach et al., 2016).

  • Conformational Analysis of Cyclohexanols : Studies on the conformational equilibria of cyclohexanol derivatives contribute to a deeper understanding of their structural and electronic properties, which is essential for the design of new molecules with specific biological activities (Freitas et al., 2003).

Future Directions

The future directions in the field of organic compounds like “(1R,2S)-2-methoxycyclohexanamine;hydrochloride” could involve redox cofactor engineering in industrial microorganisms. This approach could help solve the problematic redox imbalance in metabolism modification .

properties

IUPAC Name

(1R,2S)-2-methoxycyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYWPFJJXZHMCZ-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(hydroxyimino)-2-methoxycyclohexane (1.05 mmol) and Raney Nickel (0.5 g) in ethanol (30 mL) was hydrogenated (90 psi) at room temperature for 2 days. The mixture was filtered through a pad of Celite, washed with MeOH, and concentrated. The residue was dissolved in MeOH, treated with HCl (4 N in dioxane, 4 mmol), and concentrated to give 2-methoxycyclohexylamine hydrochloride.
Name
1-(hydroxyimino)-2-methoxycyclohexane
Quantity
1.05 mmol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mmol
Type
reactant
Reaction Step Two

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